molecular formula C24H21NO5 B1332865 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid CAS No. 511272-34-7

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid

Cat. No. B1332865
M. Wt: 403.4 g/mol
InChI Key: JYMPQFLSLFTILZ-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is related to a class of compounds known as Fmoc-Lys-OtBu.HCl . These are typically used in peptide synthesis .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of β-Amino Acids : The Arndt-Eistert protocol has been successfully applied to synthesize N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids from α-amino acids, resulting in enantiomerically pure N-Fmoc-protected β-amino acids in high yield (Ellmerer-Müller et al., 1998).
  • Preparation for Solid-Phase Syntheses : The preparation of N-Fmoc-protected β2-homoamino acids has been described, with a focus on solid-phase syntheses of β-peptides, demonstrating the compound's versatility in peptide chemistry (Šebesta & Seebach, 2003).

Biomedical and Pharmaceutical Research

  • Peptide-Based Drug Discovery : The compound has been used in the synthesis of azatryptophan derivatives, important in peptide-based drug discovery. This research underscores the compound's role in creating new amino acid derivatives (Nimje et al., 2020).
  • Synthesis of Peptides with Biological Activity : It has been utilized in the solid-phase peptide synthesis, particularly in the creation of biologically active peptides, highlighting its application in developing therapeutic compounds (Paladino et al., 1993).

Material Science and Nanotechnology

  • Self-Assembled Structures : Studies have shown the self-assembling properties of Fmoc-modified amino acids, leading to various morphologies like flower-like and tube-like structures. This is significant for the design of self-assembled architectures in material science (Gour et al., 2021).

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-22-12-6-5-11-19(22)21(13-23(27)28)25-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20-21,26H,13-14H2,(H,25,29)(H,27,28)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMPQFLSLFTILZ-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375901
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid

CAS RN

511272-34-7
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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